molecular formula C19H21NO3 B12488133 3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid

3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid

Cat. No.: B12488133
M. Wt: 311.4 g/mol
InChI Key: FHZWZRVIFQBGTE-UHFFFAOYSA-N
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Description

3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzyl chloride with benzylamine to form an intermediate, which is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid can be compared with other similar compounds, such as:

    3-(Benzylcarbamoyl)-5-fluorobenzeneboronic acid: This compound has a similar structure but includes a boronic acid group, which imparts different chemical properties and reactivity.

    3-(4-Methylphenyl)propanoic acid: This compound lacks the benzylcarbamoyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-(benzylamino)-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C19H21NO3/c1-14-7-9-15(10-8-14)11-17(19(22)23)12-18(21)20-13-16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3,(H,20,21)(H,22,23)

InChI Key

FHZWZRVIFQBGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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